molecular formula C22H19BrN2O3S B384338 benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-75-4

benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B384338
CAS RN: 609794-75-4
M. Wt: 471.4g/mol
InChI Key: JCQYYMQDKDVTMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as thiazines . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are different available methods for the synthesis of thiazine derivatives in the literature . For instance, one method involves the Michael addition of certain compounds to polarized systems in the presence of nanosized ZnO .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

Reactions involving similar compounds often occur at the benzylic position, which is very important for synthesis problems .

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Routes : These compounds can be synthesized through various chemical reactions, including condensation and rearrangement processes. For example, the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines can be accomplished by condensation reactions (Kappe & Roschger, 1989).
  • Reactivity Studies : Research on similar compounds indicates a range of chemical reactivities, such as the formation of addition products and cyclization reactions, providing insights into the chemical behavior of these compounds (Nagarajan, Nair, Shenoy, & Kartha, 1983).

Biological Activities

  • Antimicrobial Activity : Some derivatives of these compounds have shown promising antimicrobial activities. For instance, compounds synthesized from pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones exhibited antimicrobial activity against Staphylococcus aureus (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Structural and Chemical Properties

  • Crystal Structure Analysis : Studies on the crystal structures of related compounds have provided valuable information on their molecular configurations, which is crucial for understanding their chemical and biological properties (Li, Tian, & Wang, 2013).

properties

IUPAC Name

benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-14-19(21(27)28-13-15-7-3-2-4-8-15)20(16-9-5-6-10-17(16)23)25-18(26)11-12-29-22(25)24-14/h2-10,20H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYYMQDKDVTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS RN

609794-75-4
Record name BENZYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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